Mass Spectrometric Resolution: Deuterium Shift Enables Baseline Separation from Native Analyte
Fenbutatin Oxide-d30 exhibits a molecular ion mass shift of +30 Da relative to unlabeled fenbutatin oxide (MW 1052.70 vs. 1082.87) due to the replacement of 30 hydrogen atoms with deuterium . This substantial mass difference ensures complete chromatographic co-elution with baseline-resolved MS detection channels, eliminating cross-talk between the internal standard and analyte signals in multiple reaction monitoring (MRM) transitions [1].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 1082.87 |
| Comparator Or Baseline | Fenbutatin oxide (unlabeled): 1052.70 |
| Quantified Difference | +30.17 Da |
| Conditions | Calculated molecular weight based on molecular formula; measured via high-resolution mass spectrometry |
Why This Matters
The +30 Da mass shift provides unequivocal separation of internal standard and analyte signals, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) quantification in regulatory compliance testing.
- [1] Lin, Z., Lin, Y., Lin, J., et al. (2021). Trace Analysis of Fenbutatin Oxide in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS. ACS Omega, 6(15), 10260-10265. View Source
